4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine
Description
Properties
CAS No. |
1346707-59-2 |
|---|---|
Molecular Formula |
C13H9ClF3NS |
Molecular Weight |
303.73 g/mol |
IUPAC Name |
4-chloro-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H9ClF3NS/c14-10-5-6-18-12(7-10)19-8-9-3-1-2-4-11(9)13(15,16)17/h1-7H,8H2 |
InChI Key |
SETOWHOPGOGPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC(=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyridine and 2-(trifluoromethyl)benzyl chloride.
Thioether Formation: The key step involves the formation of a thioether bond. This can be achieved by reacting 4-chloropyridine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (RSK) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents.
Pharmacological Studies
The compound's structure suggests potential interactions with biological targets, making it a subject of interest in pharmacological studies. Preliminary investigations suggest that derivatives of this compound may influence enzyme activity or receptor binding, which could lead to the development of novel therapeutic agents.
Agricultural Applications
Pesticide Development
The trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it suitable for use as a pesticide. Research has indicated that similar compounds can act as effective fungicides or insecticides, potentially providing a basis for developing new agrochemicals that target specific pests while minimizing environmental impact.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of specialty polymers. Its reactive thiol group allows for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and chemical resistance.
Nanotechnology
The compound's unique structure may also facilitate its use in nanotechnology applications. By modifying nanoparticles with this compound, researchers can explore enhanced functionalities such as increased biocompatibility or targeted drug delivery systems.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of the Benzylthio Group
- 4-Chloro-2-((3-(trifluoromethyl)benzyl)thio)pyridine (CAS: 1346707-61-6, ): This positional isomer has the –CF₃ group at the meta position of the benzyl ring. The ortho–CF₃ group in the target compound may enhance steric interactions with SDH compared to the meta isomer .
4-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)phenyl Derivatives ():
Compounds like 7e and 7f replace the thioether (–S–) with an ether (–O–) linkage and introduce trifluoromethoxy (–OCF₃) groups. These modifications reduce herbicidal activity but improve thermal stability, as evidenced by higher melting points (e.g., 122.1–124.8°C for 7e) compared to thioether analogs .
Halogen-Substituted Analogs
2-((3-Chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5e) ():
Substituting –CF₃ with –Cl on the benzyl group retains fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL) but diminishes herbicidal effects. This highlights the critical role of –CF₃ in broad-spectrum bioactivity .2-((4-Bromobenzyl)thio)-1,3,4-oxadiazole (5g) ():
The 4-bromo substituent induces a bleaching effect in plants, a trait absent in the target compound. This suggests that electron-withdrawing groups at the para position may alter mode of action .
Thioether vs. Heterocyclic Thio Groups
- 3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine (CAS: 1823182-70-2, ):
Replacing the benzylthio group with a triazolylthio moiety enhances solubility but reduces pesticidal potency. The triazole ring introduces hydrogen-bonding capacity, which may shift target specificity .
Data Tables
Table 1: Key Structural Analogs and Their Properties
Research Findings and Implications
- Substituent Position : The ortho–CF₃ group in the target compound likely optimizes steric and electronic interactions with SDH, a key enzyme in fungal respiration. Meta or para substitutions reduce activity due to misalignment in the enzyme’s active site .
- Thioether Linkage : The –S– bridge in the target compound enhances lipid solubility compared to –O– analogs, improving bioavailability .
- Fluorination : –CF₃ and –SCF₃ groups increase resistance to metabolic degradation, extending field longevity .
Biological Activity
4-Chloro-2-((2-(trifluoromethyl)benzyl)thio)pyridine is an organic compound notable for its complex structure, which includes a pyridine ring, a chloro substituent, and a thioether linkage to a trifluoromethyl-benzyl group. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C13H9ClF3NS
- Molecular Weight : 303.73 g/mol
- CAS Number : 1346707-63-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. Additionally, the thioether linkage may interact with thiol groups in proteins, potentially inhibiting their function or altering their activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures can exhibit significant antimicrobial properties. The incorporation of the thioether group is believed to enhance this activity by disrupting microbial cell membranes or interfering with enzymatic functions essential for microbial survival.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines. For instance, compounds with similar thioether and pyridine functionalities have demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells.
Case Studies and Research Findings
-
Anticancer Activity Evaluation :
- A study conducted by Wang et al. evaluated the antiproliferative effects of various derivatives of thioether-substituted pyridines on human cancer cell lines, including MCF-7 and A549. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth, with IC50 values ranging from 8 to 12 µM depending on the specific derivative tested .
- Mechanistic Studies :
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
